molecular formula C21H19BrN2O6 B5083478 ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate

ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate

Cat. No. B5083478
M. Wt: 475.3 g/mol
InChI Key: PRDZRKORYYTIQL-DHDCSXOGSA-N
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Description

Ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate exhibits anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate in lab experiments is its potential as a multi-functional compound. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for a variety of applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in different applications.

Future Directions

There are several future directions for research on ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate. One direction is to further investigate its anti-inflammatory and analgesic properties, with the goal of developing new treatments for inflammatory conditions and pain management. Another direction is to explore its potential as an anti-cancer agent, with the aim of developing new therapies for cancer treatment.
In addition, further research is needed to understand the mechanism of action of this compound, which could lead to the development of more effective and targeted therapies. Finally, more studies are needed to explore its potential applications in materials science, such as its use as a photosensitizer in solar cells and as a corrosion inhibitor in metal alloys.
Conclusion:
Ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate is a promising compound with potential applications in various fields, including medicine and materials science. While its mechanism of action is not fully understood, studies have shown that it exhibits anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to fully understand its biochemical and physiological effects, as well as its potential applications in different fields.

Synthesis Methods

The synthesis of ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 3,5-dioxo-1-pyrazolidinylbenzoic acid in the presence of ethyl alcohol. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Scientific Research Applications

Ethyl 4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate has been studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
In addition to its medical applications, this compound has also been studied for its potential use in the field of materials science. It has been investigated for its ability to act as a photosensitizer in dye-sensitized solar cells, as well as its potential as a corrosion inhibitor in metal alloys.

properties

IUPAC Name

ethyl 4-[(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O6/c1-4-30-21(27)12-5-7-14(8-6-12)24-20(26)15(19(25)23-24)9-13-10-17(28-2)18(29-3)11-16(13)22/h5-11H,4H2,1-3H3,(H,23,25)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDZRKORYYTIQL-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3Br)OC)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3Br)OC)OC)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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